molecular formula C21H19ClN4O3S2 B2938668 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide CAS No. 1111245-16-9

2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide

Cat. No. B2938668
CAS RN: 1111245-16-9
M. Wt: 474.98
InChI Key: ZGPFNPUBWBZEBT-UHFFFAOYSA-N
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Description

The compound “2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide” is a complex organic molecule. It has a molecular formula of C21H19ClN4O4S2 and an average mass of 490.983 Da . The compound is related to tianeptine, which exhibits neuromodulatory, antidepressant, anxiolytic, analgesic, anticonvulsant, and anti-inflammatory activities .


Synthesis Analysis

A convenient one-pot two-step strategy for synthesis of a similar tricyclic system has been reported . The synthesis involves the heterocyclization reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions . Various derivatives were obtained via treatment with secondary amines .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimido[4,5-e][1,2]thiazin ring system attached to a phenethylacetamide moiety via a sulfur atom . The molecule also contains a chlorine atom and two oxygen atoms, contributing to its polarity .

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications, given the activities observed for related compounds . Additionally, further studies could be conducted to optimize its synthesis and to explore its reactivity with other chemical species .

properties

IUPAC Name

2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S2/c1-26-17-8-7-15(22)11-16(17)20-18(31(26,28)29)12-24-21(25-20)30-13-19(27)23-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPFNPUBWBZEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide

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